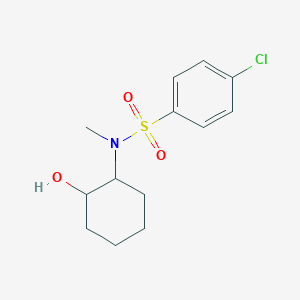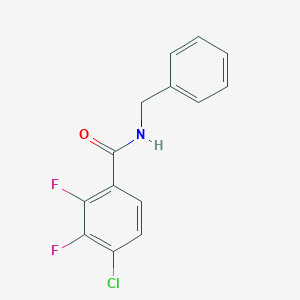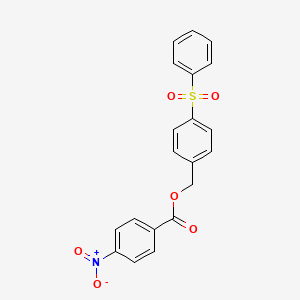![molecular formula C16H13BrF3NOS B4623609 2-[(4-bromobenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4623609.png)
2-[(4-bromobenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide
Übersicht
Beschreibung
- The compound belongs to a class of chemicals with potential biological activities due to their complex structure and functional groups. These compounds are often studied for their molecular structure, synthesis methods, and chemical properties.
Synthesis Analysis
- The synthesis of similar compounds involves multi-step chemical reactions including halogenation, acetylation, and thiourea formation. For example, synthesis involving bromobenzyl and trifluoromethylphenyl groups often requires specific conditions for halogenation and subsequent reactions (Mu et al., 2015).
Molecular Structure Analysis
- The molecular structure of related compounds has been determined using X-ray crystallography, revealing V-shaped configurations and 3-D arrays generated by intermolecular interactions such as hydrogen bonds and π interactions (Boechat et al., 2011).
Chemical Reactions and Properties
- These compounds participate in various chemical reactions, including those that form the backbone of synthesis pathways. Reactions such as nucleophilic substitution and condensation are common. The presence of functional groups like bromobenzyl and trifluoromethylphenyl allows for diverse chemical modifications.
Physical Properties Analysis
- The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. The crystallography studies provide insight into the arrangements and stability of the molecules (Xiao et al., 2009).
Chemical Properties Analysis
- The chemical properties are defined by functional groups, reactivity, and stability. For example, the acetamide group contributes to the compound's reactivity towards nucleophiles and electrophiles. Studies on similar compounds have explored their antimicrobial and antifungal activities, suggesting potential applications in these areas (Kaneria et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Several studies have focused on synthesizing and evaluating the chemical properties of compounds structurally related to "2-[(4-bromobenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide". For instance, the synthesis of antimicrobial agents through the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives has been explored, highlighting the compound's utility as a precursor for a variety of nitrogen-based nucleophiles. These reactions yielded compounds with good antimicrobial activity, demonstrating the chemical versatility and potential pharmaceutical applications of derivatives related to the compound (Fahim & Ismael, 2019).
Antimicrobial Activity
Research on derivatives of "2-[(4-bromobenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide" has shown significant antimicrobial properties. For example, the synthesis of new 2-amino-1,3,4-oxadiazole derivatives and their evaluation against Salmonella typhi have been reported. This study demonstrates the potential of such compounds to serve as bases for developing new antimicrobial agents (Salama, 2020).
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF3NOS/c17-13-5-1-11(2-6-13)9-23-10-15(22)21-14-7-3-12(4-8-14)16(18,19)20/h1-8H,9-10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNICBIDTUDQEKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)NC2=CC=C(C=C2)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-bromobenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4623539.png)
![1-(2,3-dimethylphenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4623545.png)
![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4623567.png)
![3-allyl-N-[2-(dimethylamino)ethyl]-4-methoxybenzamide](/img/structure/B4623574.png)

![3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[(2,5-dimethylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4623587.png)
![methyl 2-({[4-(5-chloro-2-methoxybenzyl)-1-piperazinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4623603.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4623611.png)
![1-{[(2,4-dichlorobenzyl)thio]acetyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4623612.png)
![2-{5-[(2-chloro-5-methylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4623615.png)


